N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide
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Overview
Description
N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE: is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized with a carboxamide group.
Substitution with Nitrophenyl Group: The piperazine ring is then reacted with a nitrophenyl halide under basic conditions to introduce the nitrophenyl group.
Introduction of Pyridinylmethyl Group: Finally, the compound is reacted with a pyridinylmethyl halide in the presence of a base to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to certain receptors or enzymes, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects in conditions like neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(4-NITROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- N-(4-NITROPHENYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-(4-NITROPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the specific positioning of the pyridinylmethyl group at the 3-position, which can influence its binding affinity and specificity towards certain molecular targets compared to its isomers.
Properties
Molecular Formula |
C17H19N5O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c23-17(19-15-3-5-16(6-4-15)22(24)25)21-10-8-20(9-11-21)13-14-2-1-7-18-12-14/h1-7,12H,8-11,13H2,(H,19,23) |
InChI Key |
WAQLZYPDNPRHHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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